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Compound of Interest

Compound Name: 3,5,6-Tribromopyridin-2-amine

Cat. No.: B112872

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of key
brominated 2-aminopyridine derivatives. Halogenated pyridines are crucial synthons in
medicinal chemistry, and a thorough understanding of their analytical characteristics is
paramount for unambiguous structural elucidation and quality control. This document presents
experimental data for 2-amino-3,5-dibromopyridine and 2-amino-5-bromo-3-iodopyridine,
offering a clear comparative framework.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-amino-3,5-dibromopyridine
and 2-amino-5-bromo-3-iodopyridine. These compounds serve as illustrative examples of how
different halogen substitutions affect the spectroscopic fingerprints of the 2-aminopyridine

scaffold.

Table 1: *H NMR Spectroscopic Data
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Compound Solvent

Chemical Shift (6) ppm,
Multiplicity, Coupling
Constant (J) Hz,
Assignment

2-Amino-3,5-dibromopyridine CDCls

5=8.03(d, J = 2.0 Hz, 1H, H-
6), 7.75 (d, J = 2.0 Hz, 1H, H-
4),5.14 (br s, 2H, NH2)[1]

2-Amino-5-bromo-3-
) o CDCls
iodopyridine

0 =8.06 (d, 1H), 7.96 (d, 1H),
5.00 (s, 2H)[2]

Table 2: 13C NMR Spectroscopic Data

Compound Solvent

Chemical Shift (6) ppm

2-Amino-3,5-dibromopyridine CDCls

5 = 154.5, 147.6, 141.9, 107.1,
104.6[1]

2-Amino-5-bromo-3-

iodopyridine

Data not available in the

searched literature.

Table 3: Mass Spectrometry Data

Compound lonization Method

m/z (relative abundance)

2-Amino-3,5-dibromopyridine ESI

miz (%) = 254 (51, [M (&'Br,
81Br)]+), 252 (100, [M ("°Br,
81Br)]+), 250 (59, [M (°Br,
79B1)]+), 173 (22), 171 (22), 92
(65)[1]

2-Amino-5-bromo-3-
) o ESI
iodopyridine

m/z calculated for CsHaN2Brl
298.8159, found 300.7000

[M+H]* (protonated molecule)

[2]

Table 4: Infrared (IR) Spectroscopic Data Interpretation
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While specific IR data for these exact compounds were not detailed in the cited literature, the
expected characteristic absorption bands for 2-aminopyridine derivatives are presented below.

Expected Wavenumber

Vibrational Mode Intensity
(cm™)
N-H Stretch (asymmetric and Strong, Sharp (two bands for
_ 3500 - 3300 _ _
symmetric) primary amine)
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
N-H Bend (scissoring) 1650 - 1580 Strong
C=C and C=N Ring Stretching 1600 - 1450 Medium to Strong
C-Br Stretch 700 - 500 Strong
C-I Stretch ~500 Strong

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The
following are representative protocols for the synthesis and spectroscopic analysis of
brominated 2-aminopyridine derivatives.

Synthesis Protocol: Bromination of 2-Aminopyridine

A common route to brominated 2-aminopyridines is the electrophilic substitution of 2-
aminopyridine.

Synthesis of 2-Amino-5-bromopyridine and 2-Amino-3,5-dibromopyridine: To a solution of 2-
aminopyridine in a suitable solvent such as acetone, N-bromosuccinimide (NBS) is added
dropwise at a controlled temperature (e.g., 10 °C).[2] The reaction mixture is stirred for a
specified time. The solvent is then removed under vacuum, and the residue can be purified by
recrystallization from a solvent like ethanol to yield the brominated products.[2] The degree of
bromination can be controlled by the stoichiometry of NBS. Using one equivalent of NBS
primarily yields 2-amino-5-bromopyridine, while an excess can lead to the formation of 2-
amino-3,5-dibromopyridine.[1][2]
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Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is typically used as an internal standard.

» 1H NMR Acquisition: Spectra are recorded on a spectrometer operating at a frequency of 300
MHz or higher. Standard acquisition parameters include a spectral width of approximately 16
ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition: Spectra are acquired on the same instrument, typically at a frequency
of 75 MHz or higher. A proton-decoupled pulse sequence is used. A wider spectral width
(e.g., 240 ppm) is employed, with a relaxation delay of 2-5 seconds. A larger number of
scans is usually required compared to *H NMR.

o Data Processing: The raw data (Free Induction Decay) is subjected to Fourier
transformation. Phase and baseline corrections are applied to the resulting spectrum.

Mass Spectrometry (MS):

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like
methanol or acetonitrile.

« lonization: Electrospray ionization (ESI) is a common technique for these types of molecules
as it is a soft ionization method that typically results in the observation of the protonated
molecular ion ([M+H]*).

e Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass
analyzer such as a quadrupole or time-of-flight (TOF) analyzer. The characteristic isotopic
pattern of bromine ("°Br and 8Br in an approximate 1:1 ratio) is a key diagnostic feature.

Infrared (IR) Spectroscopy:
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e Sample Preparation: For solid samples, a small amount of the compound is typically mixed
with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can
be recorded using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm~1)
using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum is recorded
and subtracted from the sample spectrum.

Visualizations
Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of brominated 2-aminopyridine derivatives.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Potential Signaling Pathway Modulation

While specific biological data for 3,5,6-tribromopyridin-2-amine derivatives is not extensively
documented, aminopyridine scaffolds are known to be active in various biological pathways.
For instance, some aminopyridine derivatives have been investigated as kinase inhibitors. The
diagram below illustrates a simplified generic kinase signaling pathway that such compounds

could potentially modulate.
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Caption: Potential Kinase Inhibition Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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